molecular formula C15H16BrClN2S B3558578 1-[(5-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine

1-[(5-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine

Cat. No.: B3558578
M. Wt: 371.7 g/mol
InChI Key: MACFQOGHARZBAX-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative with a molecular formula of C15H16BrClN2S . It has a bromine atom attached to a thiophene ring, which is further connected to a piperazine ring through a methylene bridge. The piperazine ring is also substituted with a chlorophenyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters as building blocks . Protodeboronation, a process of removing a boron group from an organic compound, is a key step in the synthesis . This process is not well developed and often utilizes a radical approach .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thiophene ring and the piperazine ring are key structural elements. The bromine and chlorine atoms add to the complexity of the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the bromine and chlorine atoms, as well as the thiophene and piperazine rings . Protodeboronation is a key reaction in the synthesis of this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and chlorine atoms, as well as the thiophene and piperazine rings, would likely impact its reactivity, polarity, and other properties .

Safety and Hazards

This compound is classified as a skin irritant and eye irritant . It is recommended to avoid contact with skin and eyes, and to use appropriate safety measures when handling this compound .

Future Directions

Future research could focus on further developing the synthesis process, particularly the protodeboronation step . Additionally, studies could be conducted to determine the biological activity and potential applications of this compound.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrClN2S/c16-15-5-4-14(20-15)11-18-6-8-19(9-7-18)13-3-1-2-12(17)10-13/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACFQOGHARZBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)Br)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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